cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound is particularly notable for its potential use in drug development, organic synthesis, and molecular studies.
Mechanism of Action
Target of Action
The primary targets of the compound “cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate” are currently unknown. This compound is a unique chemical with a CAS number of 439093-86-4 . .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as quinonyl amino acids, are used as building blocks in the preparation of peptides which target the quinonic drug to cancer damaged area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the construction of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Its unique properties make it valuable for material science and the development of new industrial chemicals.
Comparison with Similar Compounds
Naphthalene-1,4-dicarboxylic acid
Cyclooctyl carbamate
Chloro-substituted naphthalene derivatives
Properties
IUPAC Name |
cyclooctyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c20-15-16(18(23)14-11-7-6-10-13(14)17(15)22)21-19(24)25-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIVQQPXBSNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)OC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.